molecular formula C7H13ClN2O2S B2754315 1-(3,5-Dimethoxy-1,2-thiazol-4-yl)ethanamine;hydrochloride CAS No. 2287314-62-7

1-(3,5-Dimethoxy-1,2-thiazol-4-yl)ethanamine;hydrochloride

Cat. No.: B2754315
CAS No.: 2287314-62-7
M. Wt: 224.7
InChI Key: QIKZHGBEYKDDGW-UHFFFAOYSA-N
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Description

“1-(3,5-Dimethoxy-1,2-thiazol-4-yl)ethanamine;hydrochloride” is a chemical compound with the molecular formula C7H12N2O2S . It belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring structure made up of three carbon atoms, one nitrogen atom, and one sulfur atom .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiazole ring substituted with two methoxy groups at the 3 and 5 positions and an ethanamine group at the 1 position . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Future Directions

The future directions in the study of “1-(3,5-Dimethoxy-1,2-thiazol-4-yl)ethanamine;hydrochloride” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and potential applications in various fields. This could lead to the discovery of new drugs and other useful compounds .

Properties

IUPAC Name

1-(3,5-dimethoxy-1,2-thiazol-4-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2S.ClH/c1-4(8)5-6(10-2)9-12-7(5)11-3;/h4H,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKZHGBEYKDDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(SN=C1OC)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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